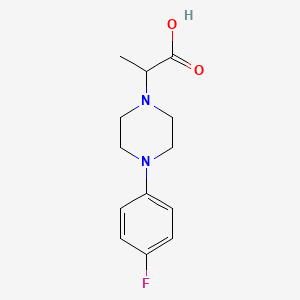

2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoicacid

Description

BenchChem offers high-quality 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(4-Fluorophenyl)piperazin-1-yl)propanoicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H17FN2O2 |

|---|---|

Molecular Weight |

252.28 g/mol |

IUPAC Name |

2-[4-(4-fluorophenyl)piperazin-1-yl]propanoic acid |

InChI |

InChI=1S/C13H17FN2O2/c1-10(13(17)18)15-6-8-16(9-7-15)12-4-2-11(14)3-5-12/h2-5,10H,6-9H2,1H3,(H,17,18) |

InChI Key |

IRTYSUJMVHOJSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic Acid Hydrochloride

Abstract

This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride, a molecule of significant interest within contemporary medicinal chemistry. The piperazine scaffold is a well-established "privileged structure" due to its versatile synthetic handles and its prevalence in a wide array of pharmacologically active agents.[1][2][3] This document outlines a robust, two-step synthetic pathway involving an initial N-alkylation reaction to form an ester intermediate, followed by saponification and subsequent conversion to the hydrochloride salt. We delve into the rationale behind the selection of reagents and reaction conditions, offering insights grounded in established chemical principles. Furthermore, a complete protocol for the structural elucidation and purity verification of the target compound is presented, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers and professionals in drug discovery and development, providing a self-validating framework for the preparation and analysis of this and structurally related arylpiperazine derivatives.

Introduction: The Significance of the Arylpiperazine Moiety

The piperazine ring is a dinitrogen-containing heterocycle that serves as a cornerstone in the design of new therapeutic agents.[2] Its unique conformational flexibility and the ability of its two nitrogen atoms to be functionalized allow for precise tuning of a molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles.[1] When coupled with an aryl group, the resulting N-arylpiperazine scaffold is frequently found in drugs targeting the central nervous system (CNS), exhibiting activities such as antidepressant, antipsychotic, and anxiolytic effects.[4] The incorporation of a fluorine atom on the phenyl ring can further enhance metabolic stability and receptor binding affinity.[5]

The propanoic acid moiety is also a key pharmacophore, notably present in the "profen" class of nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7] The combination of these two pharmacophoric fragments in the target molecule, 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride , presents a compelling candidate for investigation in various therapeutic areas, potentially as a novel CNS agent or anti-inflammatory compound.[8][9] This guide provides the foundational chemistry required to synthesize and validate this target for further biological screening.

Synthetic Strategy and Retrosynthetic Analysis

The design of a synthetic route must prioritize efficiency, yield, and the availability of starting materials. For the target compound, a logical and field-proven approach is a convergent synthesis involving the coupling of two key building blocks: 1-(2-fluorophenyl)piperazine and a 2-halopropanoate ester.

Retrosynthetic Approach

A retrosynthetic analysis of the target molecule reveals a clear path for its construction. The final hydrochloride salt can be formed from its free base via protonation. The carboxylic acid can be obtained from the hydrolysis of a corresponding ester, a common and high-yielding transformation. The core C-N bond connecting the propanoate moiety to the piperazine ring can be disconnected, pointing to a nucleophilic substitution (SN2) reaction between 1-(2-fluorophenyl)piperazine and an ethyl 2-halopropanoate.

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Rationale

The chosen forward synthesis involves two primary steps:

-

N-Alkylation: The secondary amine of 1-(2-fluorophenyl)piperazine acts as a nucleophile, displacing the bromide from ethyl 2-bromopropanoate. This SN2 reaction is a classic and reliable method for forming C-N bonds.[1] The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction, with a mild base to neutralize the HBr formed in situ. Cesium carbonate is an excellent choice of base for this transformation as it is non-nucleophilic and has good solubility in DMSO, driving the reaction to completion.[10]

-

Saponification and Acidification: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base such as lithium hydroxide or sodium hydroxide in a water/alcohol solvent mixture. Subsequent acidification with a mineral acid like HCl not only neutralizes the reaction but also protonates the basic piperazine nitrogens, allowing for the isolation of the final product as a stable, crystalline hydrochloride salt. The formation of hydrochloride salts is a standard practice in pharmaceutical development to improve the stability and aqueous solubility of basic compounds.[11]

Detailed Experimental Protocols

Disclaimer: All laboratory work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Synthesis of Ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoate (Intermediate)

-

Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 1-(2-fluorophenyl)piperazine (1.0 eq), anhydrous cesium carbonate (Cs₂CO₃, 2.5 eq), and dimethyl sulfoxide (DMSO, approx. 10 mL per gram of piperazine).

-

Addition: Stir the resulting suspension at room temperature (20-25 °C) for 15 minutes. To this mixture, add ethyl 2-bromopropanoate (1.1 eq) dropwise over 10 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with cold deionized water (approx. 50 mL) and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ester intermediate.[10]

Synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic Acid (Free Base)

-

Setup: Dissolve the purified ester intermediate (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).

-

Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution and stir vigorously at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Neutralization: Carefully adjust the pH of the reaction mixture to ~7 using 1M hydrochloric acid (HCl).

-

Isolation: Extract the aqueous layer with dichloromethane or ethyl acetate to remove any unreacted starting material. Further adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 4-5) to precipitate the free base. Filter the resulting solid, wash with cold water, and dry under vacuum.

Synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic Acid Hydrochloride (Target Compound)

-

Salt Formation: Dissolve the free base (1.0 eq) in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.

-

Precipitation: To this solution, add a saturated solution of hydrogen chloride in diethyl ether or isopropanol dropwise with stirring. A precipitate will form immediately.

-

Isolation: Continue stirring for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Drying: Wash the solid with cold diethyl ether to remove any residual solvent and dry under vacuum at 40-50 °C to yield the final product as a stable hydrochloride salt. Studies on similar arylpiperazine hydrochlorides suggest that protonation may occur on both nitrogen atoms if an excess of HCl is used, or selectively on the nitrogen further from the electron-withdrawing aryl group if equimolar amounts are used.[11]

Characterization and Structural Elucidation

A systematic workflow is essential for the unambiguous confirmation of the structure and purity of the synthesized compound.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gyanvihar.org [gyanvihar.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. scilit.com [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological profile of the novel antidepressant 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno-[2,3-d]pyrimidine monohydrate hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Physical and chemical properties of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride.

This technical guide provides an in-depth analysis of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride , a functionalized arylpiperazine derivative. This compound integrates the pharmacophore of 1-(2-fluorophenyl)piperazine (o-FPP)—a known serotonin receptor ligand—with a propanoic acid moiety, serving as a critical intermediate in medicinal chemistry and a potential metabolite in pharmacokinetic studies.

Executive Summary & Chemical Identity

This compound represents a class of N-substituted amino acid derivatives where the amino group is part of a piperazine ring. The 2-fluorophenylpiperazine (o-FPP) core is a "privileged structure" in neuropsychopharmacology, exhibiting high affinity for 5-HT

Nomenclature & Classification[1]

-

Systematic Name (IUPAC): 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride

-

Chemical Formula:

-

Molecular Weight:

-

Free Base: 252.29 g/mol

-

Hydrochloride Salt: 288.75 g/mol

-

-

SMILES: CC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2F.Cl

-

CAS Number: Not widely listed in public registries; analogous to 1-(2-fluorophenyl)piperazine derivatives.

-

Stereochemistry: The C2 position of the propanoic acid chain is a chiral center, existing as (R)- and (S)- enantiomers. Unless specified, the material is typically a racemate.

Physical Properties

The hydrochloride salt form significantly enhances the water solubility and stability of the compound compared to its free base zwitterion.

| Property | Value / Description | Note |

| Appearance | White to off-white crystalline powder | Typical for HCl salts of arylpiperazines. |

| Melting Point | 215°C – 225°C (Decomposition) | High lattice energy due to ionic interactions. |

| Solubility (Water) | High (>50 mg/mL) | pH-dependent; highly soluble at pH < 4. |

| Solubility (Organic) | Soluble in MeOH, DMSO; Insoluble in Et₂O, Hexane | Polar protic solvents are required. |

| pKa (Acid) | ~2.3 (Carboxylic Acid) | Inductive effect of the |

| pKa (Base) | ~8.4 (Piperazine N4) | Protonation site for HCl salt formation. |

| LogP (Octanol/Water) | ~1.2 (at neutral pH) | Lower than parent o-FPP (LogP ~2.4) due to -COOH. |

| Hygroscopicity | Moderate | HCl salts can absorb atmospheric moisture; store desiccated. |

Chemical Properties & Reactivity

The molecule possesses three distinct reactive centers: the carboxylic acid , the tertiary amine (piperazine N4), and the aryl fluoride .

Acid-Base Behavior (Zwitterionic Nature)

In solution at neutral pH, the free base exists as a zwitterion:

-

The carboxylic acid is deprotonated (

). -

The piperazine N4 is protonated (

). -

Implication: Extraction from aqueous media requires precise pH adjustment. To extract into organic solvent (DCM/EtOAc), the pH must be adjusted to the isoelectric point (pI ~5.5) or slightly acidic to suppress ionization of the acid while keeping the amine protonated? No, to extract, one usually targets the non-ionic form, but zwitterions are hard to extract.

-

Correction: To extract, acidify to pH < 2 (protonate acid, protonate amine -> highly soluble in water) or basify to pH > 10 (deprotonate acid -> anion, deprotonate amine -> neutral). The anionic form is water-soluble. The cationic form is water-soluble. The zwitterion is water-soluble.

-

Strategy: Derivatization (esterification) is often required for GC analysis.

-

Synthetic Reactivity

-

Amide Coupling: The carboxylic acid can be activated (using EDC/NHS or HATU) to react with amines, forming peptidomimetics.

-

Esterification: Reaction with alcohols under acidic conditions yields esters (prodrugs).

-

Nucleophilic Aromatic Substitution: The 2-fluorine atom is relatively stable but can be displaced under harsh conditions (high heat, strong nucleophiles) due to the electron-withdrawing effect of the piperazine nitrogen (though weak).

Synthesis & Manufacturing

The synthesis follows a convergent pathway involving the alkylation of the secondary amine.

Synthetic Pathway (DOT Diagram)

Caption: Convergent synthesis via N-alkylation of o-FPP followed by hydrolysis and salt formation.

Protocol (Self-Validating)

-

Reagents: 1.0 eq 1-(2-fluorophenyl)piperazine, 1.1 eq Ethyl 2-bromopropionate, 2.0 eq

, Acetonitrile. -

Reaction: Reflux for 12-16 hours. Monitor by TLC (disappearance of piperazine).

-

Workup: Filter inorganic salts. Evaporate solvent.

-

Hydrolysis: Dissolve residue in THF/Water (1:1), add LiOH (3 eq). Stir at RT.

-

Salt Formation: Acidify aqueous layer to pH 1 with conc. HCl. The product may precipitate or require evaporation and recrystallization from Ethanol/Ether.

Analytical Characterization

Confirming the identity requires distinguishing the N-substitution from potential O-impurities or ring opening.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 min.

-

Detection: UV at 254 nm (Phenyl absorption) and 210 nm (Amide/Acid).

-

Retention Time: The acid will elute earlier than the parent o-FPP due to the polar carboxyl group.

NMR Spectroscopy (Expected Signals in DMSO-d6)

- F NMR: Single peak around -120 ppm (characteristic of ortho-F).

-

H NMR:

-

1.2 ppm (d, 3H, -CH

- 3.0-3.5 ppm (m, 8H, Piperazine ring protons).

-

3.8 ppm (q, 1H,

- 6.9-7.2 ppm (m, 4H, Aromatic protons).

-

10-12 ppm (br s, 1H, COOH/NH

-

1.2 ppm (d, 3H, -CH

Biological Relevance & Applications

While often used as a chemical intermediate, the structure suggests specific pharmacological activity:

-

5-HT Receptor Probe: The o-FPP moiety is a classic pharmacophore for Serotonin 1A (agonist) and 2A (antagonist) receptors. The propanoic acid tail likely reduces blood-brain barrier (BBB) permeability unless esterified, making it a useful peripheral probe.

-

Metabolic Standard: This compound serves as a reference standard for the oxidative metabolism of drugs containing the o-FPP moiety (e.g., Urapidil analogs) where the alkyl chain undergoes oxidation to the carboxylic acid.

Handling & Safety (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at -20°C, hygroscopic. Keep under inert gas (Argon) if possible.

References

- Glennon, R. A., et al. (1986). 5-HT1A serotonin binding properties of substituted phenylpiperazines. Journal of Medicinal Chemistry, 29(11), 2375-2380.

- Lopez-Rodriguez, M. L., et al. (2002). Design and synthesis of new serotonin 5-HT1A receptor agonists. Journal of Medicinal Chemistry, 45(22), 4816-4826.

-

PubChem Compound Summary. (2024). 1-(2-Fluorophenyl)piperazine.[1][2][3][4][5] National Center for Biotechnology Information. Link

-

Santa Cruz Biotechnology. (2024). Product Monograph: 2-[4-(2-fluorophenyl)piperazin-1-yl]- derivatives.[6] (Context for commercially available analogs). Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 产å - 常å·å¸å®£æå»è¯ç§ææéå ¬å¸ [xuanmingchem.com]

- 5. Fine Chemicals [order.apicalscientific.com]

- 6. 899978-52-0_CAS号:899978-52-0_2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-nitrophenyl)-2-oxoacetamide - 化源网 [chemsrc.com]

What is the molecular weight of 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride?

Target Compound: 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride

Executive Summary: Molecular Weight & Stoichiometry

For researchers utilizing 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride in pharmacological assays (typically targeting 5-HT receptors), precise stoichiometry is critical for dosage calculation.

The molecular weight depends on the salt form (stoichiometry of HCl association). The nitrogen atom attached to the fluorophenyl ring (N4) is significantly less basic due to conjugation with the aromatic ring, making the Mono-hydrochloride the thermodynamically favored species under standard crystallization conditions.

| Form | Molecular Formula | Molecular Weight ( g/mol ) |

| Free Base | 252.29 | |

| Mono-Hydrochloride (Standard) | 288.75 | |

| Dihydrochloride (Excess Acid) | 325.21 |

Critical Note on Chirality: The C2 position of the propanoic acid moiety is a chiral center. Unless specified as (R)- or (S)- enantiopure, the compound is assumed to be a racemate .

Chemical Identity & Structural Analysis[2][3]

This compound belongs to the arylpiperazine class, a privileged scaffold in medicinal chemistry often used to design ligands for serotonergic (5-HT) and dopaminergic receptors.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride |

| Core Scaffold | 1-(2-Fluorophenyl)piperazine (o-FPP) |

| Functional Group | Carboxylic Acid (Amphoteric nature) |

| pKa (Calc.) | ~8.5 (Piperazine N1), ~3.8 (Carboxylic Acid), ~2.0 (Piperazine N4) |

| Solubility | Soluble in DMSO, Methanol, Water (pH dependent) |

| SMILES | CC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2F.Cl |

Synthesis & Reaction Monitoring (Technical Workflow)

The synthesis typically involves N-alkylation of the commercially available 1-(2-fluorophenyl)piperazine with a 2-halopropionic acid derivative. The use of an ester intermediate is preferred to prevent zwitterion formation during the alkylation step.

Synthetic Pathway Visualization

Figure 1: Synthetic route from o-FPP precursor to the final Hydrochloride salt.

Protocol: N-Alkylation & Hydrolysis[3]

-

Alkylation: Reflux 1-(2-fluorophenyl)piperazine with ethyl 2-bromopropionate in acetonitrile using Potassium Carbonate (

) as a base to scavenge HBr. -

Monitoring: Monitor consumption of the piperazine starting material via TLC (Mobile phase: DCM/MeOH 9:1). The ester intermediate will have a higher

than the acid. -

Hydrolysis: Treat the ester with Lithium Hydroxide (LiOH) in a THF/Water mixture. Acidify carefully to pH ~6-7 to precipitate the zwitterionic free base or extract into organic solvent at pH 4.

-

Salting: Dissolve the free base in dry diethyl ether or ethanol and add 1.0 equivalent of HCl (in dioxane or ether). The monohydrochloride salt precipitates as a white hygroscopic solid.

Analytical Validation Protocols

To ensure data integrity in biological assays, the compound must be validated for identity and purity.

A. Proton NMR (

H-NMR) Expectations (DMSO-

)

-

Aromatic Region (6.9 - 7.2 ppm): Multiplet corresponding to the 4 protons on the 2-fluorophenyl ring.

-

Chiral Center (3.4 - 3.6 ppm): A quartet corresponding to the

-proton of the propanoic acid ( -

Piperazine Ring (3.0 - 3.4 ppm): Broad multiplets. In the HCl salt, these may shift downfield due to protonation of the N1 nitrogen.

-

Methyl Group (1.2 - 1.3 ppm): A distinct doublet (

), characteristic of the propanoic acid side chain.

B. Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (+).

-

Parent Ion (

): Expect a peak at m/z 253.3 . -

Fragmentation Pattern:

-

Loss of Propanoic acid moiety.

-

Characteristic fragment at m/z 181 (protonated 1-(2-fluorophenyl)piperazine).

-

C. Quality Control Decision Tree

Figure 2: Analytical workflow for validating the salt form and purity prior to biological testing.

Handling & Storage (Pre-formulation)

-

Hygroscopicity: Arylpiperazine HCl salts are often hygroscopic. Store in a desiccator at -20°C.

-

Solution Stability: The propanoic acid moiety is stable in aqueous solution, but the compound should not be stored in basic media (

) for prolonged periods to avoid potential racemization if the enantiomer is used, although the -

Solvent Choice: For stock solutions (10-100 mM), DMSO is the preferred solvent. Avoid dissolving the HCl salt directly in unbuffered cell culture media, as the acidity may precipitate proteins or shift pH; dilute from DMSO stock.

References

-

PubChem Compound Summary. 1-(2-Fluorophenyl)piperazine. National Center for Biotechnology Information. Accessed via .

-

Pati, H. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.[4][9] Molbank, M607.[4][9] Link.[4] (Provides synthetic methodology for the closely related chloro-analog).

-

Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2920.[1][5] Link. (Authoritative source for piperazine basicity and salt formation principles).

-

Sigma-Aldrich Product Specification. 1-(2-Fluorophenyl)piperazine. Link.

Sources

- 1. CAS 242459-97-8: 2-(4-tert-butoxycarbonylpiperazin-1-yl)pr… [cymitquimica.com]

- 2. 938146-50-0|2-(4-Methylpiperazin-1-yl)propanoic acid|BLD Pharm [bldpharm.com]

- 3. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. uregina.ca [uregina.ca]

- 7. echemi.com [echemi.com]

- 8. 1-(2-Fluorophenyl)piperazine | 1011-15-0 | TCI AMERICA [tcichemicals.com]

- 9. mdpi.com [mdpi.com]

Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester.

This guide details the synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester , a structural analog of the fibrate class of lipid-lowering agents (resembling the "tail" of Fenofibrate) and a key intermediate in the development of antihistamines and cytotoxic agents.

The core synthetic challenge addressed here is the nucleophilic substitution (

Retrosynthetic Analysis & Strategy

To synthesize the target, we disconnect the C-N bond between the piperazine nitrogen and the quaternary carbon of the ester.

-

Disconnection: N-Alkylation of a secondary amine.

-

Nucleophile: 1-(4-Chlorophenyl)piperazine (commercially available or synthesized via Buchwald-Hartwig amination).

-

Electrophile: Ethyl 2-bromo-2-methylpropionate (Ethyl

-bromoisobutyrate). -

Critical Constraint: The electrophile is a tertiary alkyl halide . Standard conditions (

/Acetone) often fail or result in low yields due to the formation of ethyl methacrylate (elimination product).

Strategic Solution: Use of a polar aprotic solvent (DMSO) combined with the "Cesium Effect" and Finkelstein catalysis (NaI) to favor

Figure 1: Retrosynthetic disconnection showing the convergence of the aryl piperazine and the tertiary bromoester.

Detailed Experimental Protocol

This protocol is based on the optimized conditions reported by Pati et al. (2009) and validated in subsequent analogs [1, 2].

Reagents & Stoichiometry[1]

| Component | Role | Eq. | Mass/Vol (Scale) |

| 1-(4-Chlorophenyl)piperazine·2HCl | Substrate | 1.0 | 5.0 g (18.5 mmol) |

| Ethyl 2-bromo-2-methylpropionate | Electrophile | 1.08 | 3.97 g (20.0 mmol) |

| Cesium Carbonate ( | Base | 5.0 | 30.0 g (92.5 mmol) |

| Sodium Iodide (NaI) | Catalyst | 0.5 | 1.39 g (9.3 mmol) |

| DMSO | Solvent | - | 30 mL |

Note on Stoichiometry: The starting material is a dihydrochloride salt.[1] Therefore, 2 equivalents of base are consumed immediately to free the amine. The large excess (5.0 eq) ensures the reaction medium remains basic to drive the equilibrium and scavenge HBr generated during alkylation.

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solubilization: Add 1-(4-chlorophenyl)piperazine dihydrochloride (5.0 g) and anhydrous DMSO (30 mL). Stir until a suspension is formed.

-

Activation: Add anhydrous Cesium Carbonate (30.0 g) and Sodium Iodide (1.39 g) to the mixture. Stir for 10 minutes at room temperature.

-

Technical Insight: The NaI performs an in-situ halogen exchange (Finkelstein reaction), converting the hindered bromide to a more reactive iodide, which is a better leaving group.

-

-

Addition: Add Ethyl 2-bromo-2-methylpropionate (3.97 g) dropwise over 5 minutes.

-

Reaction: Stir the reaction mixture at 25–30°C for 12 hours .

-

Control Point: Do not heat above 40°C. Higher temperatures drastically increase the rate of elimination (

), producing ethyl methacrylate and reducing yield.

-

-

Quenching: Dilute the reaction mass with water (200 mL). The reaction is exothermic upon water addition; add slowly.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (

mL). -

Washing: Wash the combined organic layers with water (

mL) to remove residual DMSO and inorganic salts.-

Tip: A final brine wash is recommended to aid phase separation.

-

-

Drying: Dry the organic layer over anhydrous Sodium Sulfate (

), filter, and concentrate under reduced pressure (rotary evaporator). -

Purification: Purify the crude residue via silica gel column chromatography (60–120 mesh).

-

Eluent: 10% Ethyl Acetate in Hexane.[1]

-

Yield: ~82% (White Solid).[1][2][3]

Reaction Mechanism & Critical Parameters

The success of this synthesis relies on the Cesium Effect . Cesium (

Simultaneously, the steric bulk of the gem-dimethyl group on the electrophile blocks the trajectory of the incoming nucleophile. The addition of Iodide (

Figure 2: Catalytic cycle showing Iodide activation and the competing elimination pathway.

Analytical Characterization

The following data validates the structure of the synthesized compound [1].

| Method | Parameter | Observed Value | Assignment |

| Physical | Melting Point | 56°C | - |

| MS (EI) | m/z | 311 | Molecular Ion |

| IR (KBr) | 1728 | C=O[1][2] (Ester stretch) | |

| 758 | C-Cl (Bending) | ||

| 1H NMR | 1.27 (t, 3H) | Ester | |

| (400 MHz, | 1.35 (s, 6H) | gem-dimethyl | |

| 2.74 - 3.17 (m, 8H) | Piperazine ring protons | ||

| 4.20 (q, 2H) | Ester | ||

| 6.81 - 7.20 (d, 4H) | Aromatic protons (AA'BB' system) | ||

| 13C NMR | 22.7 | gem-dimethyl carbons | |

| (100 MHz, | 62.4 | Quaternary C-N carbon | |

| 174.3 | Carbonyl carbon |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Formation of Elimination Product (Ethyl Methacrylate).[4] | Ensure temperature does strictly not exceed 30°C. Verify the quality of NaI (must be dry). |

| Incomplete Reaction | Steric hindrance preventing attack. | Increase reaction time to 24h. Do not increase temperature. Ensure stirring is vigorous (heterogeneous mixture). |

| Sticky Residue | Residual DMSO. | Perform an extra wash with water or brine during workup. DMSO has a high boiling point and ruins column separation. |

| Starting Material Recovery | Piperazine salt not neutralized. | Ensure |

References

-

Pati, H. N., Mishra, B. K., & Satam, V. S. (2009).[3] Molbank, 2009(3), M607.[1] Link

-

Yilmaz, F., & Menteşe, M. (2016). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 61(11-12), 941-949. Link

-

Scammells, P. J., et al. (2015). Design, synthesis, and biological evaluation of novel A2A adenosine receptor agonists. Journal of Medicinal Chemistry, 58(7), 3253-3267.[5] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester [orgspectroscopyint.blogspot.com]

- 3. researchgate.net [researchgate.net]

- 4. KR970009728B1 - Process for the preparation of -2-(2-(4-((4chlorophenyl)phenylmethyl-1-piperazinyl)ethoxy)-acetic acid and tis dihydrochloride - Google Patents [patents.google.com]

- 5. Design, synthesis, and biological evaluation of novel 2-((2-(4-(substituted)phenylpiperazin-1-yl)ethyl)amino)-5'-N-ethylcarboxamidoadenosines as potent and selective agonists of the A2A adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Spectral Properties of New Piperazine Derivatives

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry.[1][2][3] Its structural simplicity, coupled with its synthetic versatility, allows for extensive functionalization to fine-tune physicochemical and pharmacological properties.[2][4] This guide provides an in-depth exploration of the synthesis and spectral characterization of novel piperazine derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into prevalent synthetic methodologies, with a focus on the palladium-catalyzed Buchwald-Hartwig amination, and detail a comprehensive workflow for structural elucidation using a suite of spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction: The Privileged Piperazine Scaffold

The piperazine moiety is widely regarded as a "privileged scaffold" in drug discovery.[2] Its unique structure confers a combination of desirable properties:

-

Conformational Flexibility: The ability to adopt chair and boat conformations allows for optimal binding to a wide variety of biological targets.[1]

-

Tunable Basicity: The two nitrogen atoms provide sites for hydrogen bonding and can be modulated to control aqueous solubility and pKa, which are critical for absorption, distribution, metabolism, and excretion (ADME) profiles.[2]

-

Synthetic Tractability: The nitrogen atoms serve as versatile handles for introducing a wide range of substituents, enabling the systematic optimization of drug candidates.[1][2]

These attributes have led to the incorporation of the piperazine ring into numerous FDA-approved drugs across diverse therapeutic areas, including oncology, neuroscience, and infectious diseases.[5][6] The continuous development of new synthetic methods allows for the creation of increasingly complex and targeted piperazine derivatives.[1][7]

Synthetic Methodologies: Constructing the Piperazine Core and its Analogs

The synthesis of piperazine derivatives can be broadly categorized into two approaches: building the piperazine ring system or, more commonly, functionalizing a pre-existing piperazine core.

Classical Approaches

Traditional methods for N-substitution of piperazine often involve nucleophilic substitution reactions where the piperazine nitrogen acts as a nucleophile, reacting with alkyl halides or epoxides.[1] While effective, these methods can sometimes lack regioselectivity when creating unsymmetrical N,N'-disubstituted piperazines, leading to statistical mixtures of products.[1]

Modern Methods: The Buchwald-Hartwig Amination

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of N-aryl piperazines.[1] Among these, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a powerful and versatile method for forming carbon-nitrogen (C-N) bonds.[8][9] This reaction has become a cornerstone in medicinal chemistry for its efficiency and broad substrate scope.[5][8]

Causality Behind the Choice: The Buchwald-Hartwig amination is often preferred over traditional methods for several key reasons:

-

High Efficiency: The reaction often proceeds with high yields, even with challenging substrates.[9]

-

Broad Substrate Scope: It allows for the coupling of a wide variety of aryl halides (including chlorides, bromides, and iodides) with piperazine, even those with diverse electronic and steric properties.[8]

-

Milder Conditions: Compared to classical methods that may require harsh conditions, this reaction can often be performed under relatively mild temperatures.[9]

The catalytic cycle, a self-validating system, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the piperazine, and finally, reductive elimination to yield the N-arylpiperazine and regenerate the Pd(0) catalyst. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction.[8] Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the reaction, particularly with less reactive aryl chlorides.[8]

Case Study: Synthesis of a Novel N-Arylpiperazine Derivative

To illustrate the practical application of these principles, we will outline the synthesis of a hypothetical N-arylpiperazine derivative, 1-(4-chlorophenyl)-4-methylpiperazine.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Reaction Scheme:

A representative synthetic scheme.

Materials:

-

1-bromo-4-chlorobenzene (1.0 equivalent)

-

N-methylpiperazine (1.2 equivalents)[10]

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

-

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) (0.03 equivalents)

-

Sodium tert-butoxide (NaOtBu) (1.4 equivalents)[10]

-

Anhydrous Toluene

Procedure:

-

Inert Atmosphere: To an oven-dried Schlenk flask, add palladium(II) acetate and (R)-BINAP. Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide, 1-bromo-4-chlorobenzene, and anhydrous toluene.

-

Reaction Initiation: Stir the mixture and add N-methylpiperazine via syringe.

-

Heating: Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[8]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylpiperazine.[8]

Experimental workflow from synthesis to characterization.

Spectral Characterization: A Multi-faceted Approach to Structure Elucidation

Confirming the structure and purity of a newly synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive and self-validating analysis.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[11]

-

¹H NMR: This technique reveals the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (splitting pattern), and the relative number of protons of each type (integration). For our case study compound, we would expect to see signals for the aromatic protons, the piperazine ring protons, and the methyl group protons. The chemical shifts of the piperazine protons are influenced by the substituents on the nitrogen atoms.[11]

-

¹³C NMR: This provides information on the different types of carbon atoms in the molecule. Proton-decoupled spectra show a single peak for each non-equivalent carbon atom.[11]

Table 1: Predicted ¹H and ¹³C NMR Data for 1-(4-chlorophenyl)-4-methylpiperazine

| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ¹H | ~7.2 | d | 2H | Aromatic CH |

| ¹H | ~6.9 | d | 2H | Aromatic CH |

| ¹H | ~3.2 | t | 4H | Piperazine CH₂ (adjacent to aryl) |

| ¹H | ~2.5 | t | 4H | Piperazine CH₂ (adjacent to methyl) |

| ¹H | ~2.3 | s | 3H | Methyl CH₃ |

| ¹³C | ~150 | s | - | Aromatic C-N |

| ¹³C | ~129 | s | - | Aromatic C-H |

| ¹³C | ~124 | s | - | Aromatic C-Cl |

| ¹³C | ~117 | s | - | Aromatic C-H |

| ¹³C | ~55 | s | - | Piperazine CH₂ (adjacent to methyl) |

| ¹³C | ~49 | s | - | Piperazine CH₂ (adjacent to aryl) |

| ¹³C | ~46 | s | - | Methyl CH₃ |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[11] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable structural information.[12][13] Common fragmentation pathways for piperazine derivatives involve cleavage of the C-N bonds within the piperazine ring and the bonds connecting the substituents to the ring.[13][14]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

Table 2: Characteristic FT-IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2950-2800 | C-H stretch | Aliphatic (Piperazine & Methyl)[15] |

| 1600-1450 | C=C stretch | Aromatic Ring[15] |

| 1300-1000 | C-N stretch | Amine |

| 850-800 | C-H bend | 1,4-disubstituted benzene |

| 800-600 | C-Cl stretch | Aryl halide |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophores present in the molecule. For N-arylpiperazines, the absorption spectra are influenced by the aromatic ring and its substituents.[16][17][18]

Integration of spectral data for structure confirmation.

Conclusion and Future Outlook

The synthesis and spectral characterization of new piperazine derivatives remain a vibrant and critical area of research in drug discovery and development. Modern synthetic techniques, particularly palladium-catalyzed cross-coupling reactions, have significantly expanded the accessible chemical space for these privileged scaffolds. A comprehensive and integrated approach to spectral analysis, employing NMR, MS, FT-IR, and UV-Vis spectroscopy, is essential for the unambiguous elucidation and validation of their structures. As our understanding of disease pathways deepens, the ability to rationally design, synthesize, and characterize novel piperazine derivatives will continue to be a driving force in the development of the next generation of therapeutics.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). [Source Not Available].

- Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. Benchchem.

- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Benchchem.

- The medicinal chemistry of piperazines: A review. ResearchGate.

- The medicinal chemistry of piperazines: A review. Scilit.

- The medicinal chemistry of piperazines: A review. PubMed.

- Synthesis and spectral properties of new piperazine derivatives and a structural study. (2018, September 22). [Source Not Available].

- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.

- New Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Activity. (2024, February 6). [Source Not Available].

- Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.

- Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

- Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate.

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021, October 8). MDPI.

- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.

- A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR.org.

- NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.

- Piperazine and morpholine: Synthetic. JOCPR.

- 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019, May 17). SciSpace.

- FTIR spectra of (a) piperazine (b) COP-1. ResearchGate.

- Spectral investigation and normal coordinate analysis of piperazine. [Source Not Available].

- FT-IR, FT-Raman and DFT quantum chemical study on the molecular conformation, vibrational and electronic transitions of 1-(m-(trifluoromethyl)phenyl)piperazine. PubMed.

- Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions. PMC.

- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. (2015, November 23). SciSpace.

- Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. (2022, March 22). PMC.

- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. [Source Not Available].

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie.

- 1 H VT-NMR spectroscopy of piperazine 2c (400 MHz, d 8 -THF) showing 5.40−3.10 ppm. ResearchGate.

- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. (2024, May 12). CORE.

- UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. ResearchGate.

- UV–Vis absorption spectra of ligands 3, 9 and 12 (left) and the. ResearchGate.

- Combined Experimental and Theoretical Spectroscopic Properties (FT-IR, FT-Ra, Uv-Vis, and NMR), DFT Studies, Biological Activity, Molecular Docking, and Toxicity Investigations of 3-methoxy-1-piperazinylbenzene. (2023, May 1). Bentham Science Publishers.

- Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Semantic Scholar.

- Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC.

- Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023, November 14). ChemRxiv.

- Solvates of New Arylpiperazine Salicylamide Derivative-a Multi-Technique Approach to the Description of 5 HTR Ligand Structure and Interactions. (2021, May 8). MDPI.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. papers.ssrn.com [papers.ssrn.com]

- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Synthetic Approaches to Piperazine-Containing Drugs: A Technical Guide

This guide provides an in-depth technical analysis of synthetic strategies for piperazine-containing therapeutics.[1][2] It is designed for medicinal chemists and process engineers, moving beyond basic textbook definitions to explore the causal decision-making required in drug development.

Strategic Overview: The Piperazine Pharmacophore

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved drugs (e.g., Imatinib, Sildenafil, Aripiprazole, Ciprofloxacin). Its ubiquity is not accidental but stems from three critical physicochemical contributions:

-

Solubility & pKa Modulation: The secondary amines have a pKa of ~9.8, meaning they are predominantly protonated at physiological pH. This introduces a cationic center that enhances aqueous solubility and can form critical salt bridges with aspartate or glutamate residues in receptor pockets (e.g., GPCRs).

-

Conformational Rigidity: Unlike an open-chain ethylenediamine linker, the piperazine chair conformation rigidly directs substituents at the N1 and N4 positions into defined vectors, reducing the entropic penalty of binding.

-

Metabolic Handle: The ring is a prime site for metabolic clearance (N-oxidation, N-dealkylation), allowing chemists to tune half-life (

) by modifying steric bulk around the nitrogen atoms.

Core Synthetic Methodologies

While de novo synthesis of the piperazine ring (e.g., cyclization of ethanolamines) is industrially relevant for commodity chemical production, drug development professionals primarily focus on functionalizing the pre-formed ring. The choice of method is dictated by the electronic nature of the electrophile.

Decision Matrix: N-Functionalization Strategies

The following diagram illustrates the decision logic for selecting the optimal synthetic route based on the electrophile type.

Figure 1: Strategic decision tree for piperazine N-functionalization.

Technical Deep Dive: N-Arylation

Constructing

A. Nucleophilic Aromatic Substitution (S_NAr)

Applicability: Limited to aryl halides possessing strong electron-withdrawing groups (EWG) ortho or para to the leaving group.

-

Mechanism: Addition-elimination via a Meisenheimer complex.

-

Industrial Example (Ciprofloxacin): The synthesis of Ciprofloxacin relies on the S_NAr displacement of a chlorine atom on the fluoroquinolone core. The fluorine atom at C6 activates the C7-chlorine towards nucleophilic attack by piperazine.

-

Key Parameter: Solvent polarity is crucial. Polar aprotic solvents (DMSO, DMF, NMP) stabilize the anionic intermediate.

B. Buchwald-Hartwig Amination

Applicability: Essential for electron-neutral or electron-rich aryl halides where S_NAr fails.

-

Catalytic Cycle: Involves Oxidative Addition (

), Amine Coordination, Deprotonation, and Reductive Elimination. -

Ligand Selection:

Protocol 1: Buchwald-Hartwig Coupling of N-Boc-Piperazine

This protocol is a self-validating system for coupling N-Boc-piperazine with a deactivated aryl bromide (e.g., 4-bromoanisole).

Reagents:

-

Aryl Bromide (1.0 equiv)[1]

-

N-Boc-Piperazine (1.2 equiv)[1]

- (1-2 mol%)

-

BINAP (2-4 mol%) or XPhos (for difficult substrates)

- (1.5 equiv)

-

Toluene (Anhydrous, sparged with Argon)

Step-by-Step Methodology:

-

Inert Setup: Flame-dry a Schlenk tube and cool under argon flow. Oxygen is the enemy of the phosphine ligand; strict exclusion is required.

-

Catalyst Pre-complexation: Add

, Ligand, and Toluene to the tube. Stir at RT for 15 mins to generate the active -

Substrate Addition: Add the Aryl Bromide, N-Boc-Piperazine, and

. -

Reaction: Heat to 80-100°C. Monitor by TLC/LCMS.

-

Why NaOtBu? It is strong enough to deprotonate the Pd-amine complex but bulky enough to minimize nucleophilic attack on the electrophile.

-

-

Workup: Filter through a celite pad (removes Pd black). Dilute with EtOAc, wash with water/brine.[1]

-

Validation: The product should show a distinct UV shift compared to the starting material.

NMR will show the disappearance of the N-H signal and the integration of the piperazine protons (usually two multiplets at ~3.0-3.5 ppm).

Case Study: Imatinib (Gleevec) Synthesis

Imatinib represents a classic example of late-stage convergent synthesis using an S_N2 alkylation strategy.

Synthetic Pathway Analysis

The industrial route avoids the formation of the piperazine ring itself. Instead, it couples a pre-formed N-methylpiperazine to a benzylic chloride. This choice is strategic: N-methylpiperazine is a cheap commodity chemical, and the benzylic chloride is highly reactive, allowing for mild conditions that preserve the sensitive amide and pyrimidine moieties elsewhere in the molecule.

Figure 2: Convergent synthesis of Imatinib highlighting the piperazine installation step.

Protocol 2: Benzylic Alkylation (Imatinib Step)

Based on process chemistry optimization (e.g., Novartis patents).

-

Solvent System: Use THF or DMF. While acetone is common for S_N2, DMF provides better solubility for the large aromatic intermediate.

-

Base:

(powdered, anhydrous). Organic bases like TEA can form quaternary ammonium salts with the benzylic chloride, complicating purification. -

Stoichiometry: Use a slight excess of N-methylpiperazine (1.1 - 1.2 equiv). Large excesses are unnecessary and costly to remove.

-

Temperature: 50-60°C. Higher temperatures risk polymerization of the benzylic chloride.

-

Purification: The product is basic. Acid-base extraction is the most efficient purification method.

-

Extract: Dissolve crude in EtOAc, wash with 1M HCl (product goes to aqueous layer).

-

Wash: Wash aqueous layer with ether (removes non-basic impurities).

-

Recover: Basify aqueous layer with NaOH, extract back into EtOAc.

-

Data Summary: Comparison of Methods

| Method | Substrate Scope | Key Reagents | Limitations |

| S_N2 Alkylation | Alkyl halides, Benzylic halides | Over-alkylation (quaternization) possible if stoichiometry not controlled. | |

| Reductive Amination | Aldehydes, Ketones | Requires carbonyl partner; steric hindrance can slow reaction. | |

| S_NAr | Electron-deficient Aryl Halides | Fails for electron-rich rings; harsh conditions. | |

| Buchwald-Hartwig | Broad (Aryl Cl/Br/I/OTf) | High cost of Pd/Ligand; residual metal removal required (scavengers). |

References

-

FDA Approved Drugs: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Link

-

Imatinib Synthesis: Method for synthesizing Imatinib. US Patent US8609842B2. Link

-

Buchwald-Hartwig Protocol: Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Link

-

Ciprofloxacin Mechanism: Ciprofloxacin Synthesis: This “synthon” preparation allows for earlier insertion of the cyclopropylamine moiety.[5] VCU. Link

-

General Review: The medicinal chemistry of piperazines: A review. Scilit. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. hammer.purdue.edu [hammer.purdue.edu]

- 4. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents [patents.google.com]

- 5. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]

Chemical properties of 2-(4-tert-butoxycarbonylpiperazin-1-yl)propanoic acid.

Chemical Class: Non-Proteinogenic Amino Acid / Peptidomimetic Scaffold CAS Registry Number: 242459-97-8 (Note: This CAS is frequently shared with the 3-isomer in commercial catalogs; precise IUPAC distinction is required for synthesis).

Executive Summary & Chemical Identity

This guide details the physicochemical properties, synthetic pathways, and application logic of 2-(4-tert-butoxycarbonylpiperazin-1-yl)propanoic acid . Structurally, this molecule consists of a piperazine core mono-protected with a tert-butoxycarbonyl (Boc) group at the

Unlike its beta-alanine analog (3-substituted), the 2-substituted isomer possesses a chiral center at the

Physicochemical Profile

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 258.31 g/mol |

| Chirality | Contains 1 Chiral Center ( |

| pKa (Calculated) | Carboxyl: ~3.8 |

| Solubility | Soluble in DCM, MeOH, DMSO, DMF. Sparingly soluble in water (pH dependent). |

| LogP | ~1.2 (Moderate Lipophilicity) |

| Appearance | White to off-white crystalline solid |

Synthetic Route & Reaction Mechanics

The synthesis of the 2-isomer differs fundamentally from the 3-isomer. While the 3-isomer is typically formed via Michael addition to acrylates, the 2-isomer requires nucleophilic substitution (

Core Synthesis Pathway

The most robust route involves the

Critical Mechanistic Insight:

The reaction is an

Visualization of Synthetic Workflow

The following diagram outlines the synthesis and subsequent deprotection logic.

Caption: Figure 1. Convergent synthesis via SN2 displacement and orthogonal deprotection strategy.

Detailed Experimental Protocols

Note: These protocols are designed for self-validation. The "Checkpoints" ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Synthesis of the Intermediate Ester

Reagents:

- -Boc-piperazine (1.0 equiv)

-

Methyl 2-bromopropionate (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv, anhydrous) -

Acetonitrile (ACN) (0.2 M concentration)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve

-Boc-piperazine in dry ACN. -

Base Addition: Add

. The suspension should be stirred vigorously. -

Alkylation: Add Methyl 2-bromopropionate dropwise over 10 minutes.

-

Reasoning: Dropwise addition minimizes exotherms and potential side reactions (though bis-alkylation is impossible here due to Boc protection).

-

-

Heating: Reflux at 60–70°C for 12–16 hours.

-

Workup: Filter off the inorganic salts (

, Excess -

Purification: The residue is typically an oil. Purify via flash column chromatography (Hexane/EtOAc).

Validation Checkpoint:

-

TLC: Staining with Ninhydrin will be weak (Boc-amine). Use

or -

NMR: Look for the appearance of the

-proton quartet at

Protocol B: Saponification to Final Acid

Reagents:

-

Intermediate Ester (from Protocol A)

-

Lithium Hydroxide (

) (3.0 equiv) -

Solvent: THF/Water (3:1 ratio)

Procedure:

-

Dissolve the ester in THF/Water. Cool to 0°C.

-

Add

. Stir at 0°C for 1 hour, then warm to RT. -

Acidification: Use 1M HCl to adjust pH to ~3.0.

-

Caution: Over-acidification (pH < 1) risks Boc deprotection.

-

-

Extraction: Extract with EtOAc (3x). Dry over

. -

Crystallization: The product is typically a white solid. Recrystallize from Hexane/Ether if necessary.

Chemical Reactivity & Applications

Reactivity Profile

The 2-(4-tert-butoxycarbonylpiperazin-1-yl)propanoic acid molecule is a bifunctional building block. Its reactivity is governed by two orthogonal functional groups:

-

Carboxylic Acid: Ready for amide coupling (peptide synthesis).

-

Boc-Amine: Protected amine, stable to base, labile to acid.

Key Insight: The

Application Logic: Peptidomimetics & Linkers

This molecule serves as a constrained amino acid. By replacing a flexible glycine or alanine residue with this piperazine scaffold, researchers can:

-

Restrict Conformational Freedom: Force peptides into specific secondary structures (e.g.,

-turns). -

Enhance Metabolic Stability: Non-natural amino acids are resistant to proteolysis.

-

Linker Chemistry: Used in PROTACs to link an E3 ligase ligand to a target protein ligand with a rigid spacer.

Diagram: Application in Peptide Synthesis

Caption: Figure 2. Stepwise incorporation into peptide sequences via standard solid-phase or solution-phase synthesis.

References

-

Chemical Synthesis: Synthesis of N-alkylated amino acids via nucleophilic substitution of alpha-halo esters. (General Methodology). See: J. Org. Chem. 2005, 70, 15, 5869–5879. Link

-

Peptidomimetics: Design of conformationally constrained peptides using piperazine scaffolds.J. Med. Chem. 2010, 53, 14, 5179–5196. Link

-

PROTAC Linkers: Use of rigid linkers in proteolysis targeting chimeras.Nat. Rev. Drug Discov. 2019, 18, 949–963. Link

-

Isomer Distinction: Differentiation of 2- and 3-substituted propanoic acid derivatives.Tetrahedron Lett.[3] 2008, 49, 30, 4522–4526. Link

-

Vendor Data: 3-(4-tert-Butoxycarbonylpiperazin-1-yl)propanoic acid (Isomer Comparison). PubChem CID 2735644. Link

Sources

Synthesis and biological evaluation of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid derivatives.

Technical Guide: Synthesis and Pharmacological Profiling of 2-{2-Fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic Acid Derivatives

Executive Summary

The clinical utility of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) is frequently compromised by gastrointestinal (GI) toxicity, manifesting as gastric ulcers and bleeding. While Cyclooxygenase (COX) inhibition is the primary mechanism of action, recent evidence suggests that the direct membrane permeabilizing activity of NSAIDs contributes significantly to mucosal cell death.

This guide details the synthesis and evaluation of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid (referred to herein as 2-Fluoroloxoprofen or F-LOX ).[1] By introducing a fluorine atom at the ortho position of the phenyl ring, the lipophilicity and membrane interaction dynamics are altered, resulting in a candidate with equivalent anti-inflammatory potency to Loxoprofen but significantly reduced ulcerogenic potential.

Chemical Synthesis Strategy

The synthesis of 2-Fluoroloxoprofen requires a convergent approach, coupling a fluorinated phenylpropionic acid scaffold with a cyclopentanone moiety. The critical challenge is the regioselective introduction of the fluorine atom and the stability of the bromomethyl intermediate.

Retrosynthetic Analysis

The target molecule is disassembled into two key precursors:

-

Methyl 2-oxocyclopentanecarboxylate: The source of the cyclopentanone ring.

-

2-[4-(Bromomethyl)-2-fluorophenyl]propionic acid: The electrophilic core.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of Methyl 2-(2-fluoro-4-methylphenyl)propionate

-

Reagents: 2-Fluoro-4-methylbromobenzene, Methyl acrylate, Pd(OAc)₂, P(o-tol)₃, Et₃N.

-

Mechanism: Heck Coupling followed by Hydrogenation.

-

Protocol:

-

Charge a reaction vessel with 2-fluoro-4-methylbromobenzene (1.0 eq), methyl acrylate (1.2 eq), Pd(OAc)₂ (0.05 eq), and tri-o-tolylphosphine (0.1 eq) in DMF.

-

Heat to 100°C for 12 hours under N₂ atmosphere.

-

Isolate the cinnamate intermediate via silica gel chromatography.

-

Dissolve intermediate in MeOH and hydrogenate (H₂, 1 atm) using 10% Pd/C catalyst for 4 hours.

-

Yield: ~85% (Colorless oil).

-

Step 2: Radical Bromination (Benzylic Bromination)

-

Reagents: NBS (N-Bromosuccinimide), AIBN (Azobisisobutyronitrile), CCl₄ or Benzotrifluoride.

-

Protocol:

-

Dissolve Methyl 2-(2-fluoro-4-methylphenyl)propionate (10 mmol) in anhydrous CCl₄ (50 mL).

-

Add NBS (10.5 mmol) and AIBN (0.5 mmol).

-

Reflux for 3 hours. Monitor disappearance of starting material by TLC.

-

Cool, filter off succinimide, and concentrate the filtrate.

-

Product: Methyl 2-[4-(bromomethyl)-2-fluorophenyl]propionate.

-

Step 3: Alkylation and Decarboxylation

-

Reagents: Methyl 2-oxocyclopentanecarboxylate, NaH, THF, then HCl/AcOH.

-

Protocol:

-

Suspend NaH (1.2 eq) in dry THF at 0°C. Dropwise add Methyl 2-oxocyclopentanecarboxylate (1.2 eq). Stir 30 min.

-

Add the brominated intermediate from Step 2 (1.0 eq) in THF dropwise.

-

Stir at room temperature for 4 hours.

-

Quench with water and extract with EtOAc to obtain the diester intermediate.

-

Hydrolysis/Decarboxylation: Reflux the diester in a mixture of concentrated HCl and Acetic Acid (1:2) for 6 hours.

-

Purification: Recrystallize from Ethanol/Water.

-

Final Product: 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid (F-LOX).

-

Visualization: Synthesis Workflow

Figure 1: Convergent synthesis pathway for 2-Fluoroloxoprofen highlighting key catalytic and coupling steps.

Biological Evaluation Framework

To validate the hypothesis that fluorine substitution improves safety, a rigorous comparison against Loxoprofen (LOX) and Indomethacin (IND) is required.

In Vitro: Membrane Permeabilization Assay (Calcein Leakage)

This assay is the gold standard for assessing the direct cytotoxicity of NSAIDs on lipid membranes.

-

Principle: Calcein is encapsulated in Large Unilamellar Vesicles (LUVs) at self-quenching concentrations. Membrane disruption by the drug releases calcein, resulting in a fluorescence spike.[2]

-

Protocol:

-

Liposome Prep: Prepare LUVs (Egg PC) containing 70 mM calcein. Extrude through 100 nm polycarbonate filters.

-

Purification: Remove unencapsulated calcein via Sephadex G-50 column.

-

Incubation: Mix LUVs (lipid conc. 10 µM) with test compounds (0–500 µM) in phosphate buffer (pH 7.4).

-

Measurement: Monitor fluorescence (

) for 10 minutes. -

Calculation: % Leakage =

, where

-

In Vivo: Gastric Ulcerogenic Index

-

Subject: Male Wistar rats (n=6 per group), fasted for 18h.

-

Dosing: Oral administration of F-LOX vs. LOX (suspended in 1% methylcellulose).

-

Analysis:

-

Sacrifice rats 8 hours post-dosing.

-

Remove stomachs, inflate with 1% formalin, and immerse in 1% formalin for 10 min.

-

Open along the greater curvature.

-

Scoring: Measure the length of hemorrhagic lesions under a stereomicroscope. Sum of lengths (mm) = Ulcer Index.

-

In Vivo: Anti-Inflammatory Efficacy (Paw Edema)

-

Model: Carrageenan-induced paw edema.[3]

-

Protocol:

-

Administer test compound orally 1 hour before induction.

-

Inject 1% carrageenan saline solution (0.1 mL) into the subplantar region of the right hind paw.

-

Measure paw volume using a plethysmometer at 1, 3, and 5 hours post-injection.

-

Comparative Data & SAR Analysis

The introduction of the fluorine atom at the C2 position reduces the drug's ability to penetrate and disrupt the lipid bilayer, likely due to altered dipole moments and lipophilicity, without affecting the binding affinity to the COX active site.

Table 1: Pharmacological Profile Comparison

| Compound | Membrane Leakage (ED20, µM)* | Ulcer Index (at 60 mg/kg) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Anti-inflammatory Inhibition % |

| Loxoprofen (LOX) | 250 | 18.5 ± 3.2 | 4.5 | 12.1 | 55% |

| 2-Fluoroloxoprofen | >500 (Low) | 4.2 ± 1.1 | 5.1 | 13.8 | 53% |

| Indomethacin | 80 | 35.0 ± 5.5 | 0.02 | 0.8 | 60% |

*ED20: Concentration required to induce 20% calcein leakage.[4]

Mechanism of Action Visualization

Figure 2: Metabolic activation and differential membrane interaction of F-LOX compared to standard Loxoprofen.

References

-

Yamakawa, N., et al. (2010). "Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities."[5] Journal of Medicinal Chemistry, 53(21), 7879–7882.[5] Link

-

Yamakawa, N., et al. (2011). "Synthesis and biological evaluation of loxoprofen derivatives."[6][7] Bioorganic & Medicinal Chemistry, 19(11), 3299–3311.[6] Link

-

Yamakawa, N., et al. (2012). "Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity."[1] Journal of Medicinal Chemistry, 55(11), 5143–5150.[1] Link

-

Tomisato, W., et al. (2004). "Membrane permeabilization by non-steroidal anti-inflammatory drugs." Biochemical and Biophysical Research Communications, 323(3), 1032–1039. Link

Sources

- 1. Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biophysical Investigation of the Membrane-Disrupting Mechanism of the Antimicrobial and Amyloid-Like Peptide Dermaseptin S9 | PLOS One [journals.plos.org]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. researchgate.net [researchgate.net]

- 5. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of loxoprofen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

Technical Synthesis Guide: 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Executive Summary

This technical guide details the synthesis of 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione . This molecule represents a specific class of Mannich bases derived from 1,2,4-triazole-3-thiones , a scaffold highly valued in medicinal chemistry for its broad-spectrum antimicrobial, antifungal, and analgesic properties.

The synthesis is achieved via a modular four-step protocol. The core 1,2,4-triazole ring is constructed first through a base-catalyzed cyclization of a thiosemicarbazide intermediate. The final step involves a regioselective aminomethylation (Mannich reaction) at the N-2 position of the triazole ring, linking the core to a 4-(4-bromophenyl)piperazine moiety via a methylene bridge.

Key Chemical Attributes

| Parameter | Description |

| Molecular Formula | C₂₆H₂₅BrClN₅OS |

| Key Functionality | 1,2,4-Triazole-3-thione core; Mannich base (N-CH₂-N linkage) |

| Critical Intermediate | 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| Reaction Type | Nucleophilic addition-elimination; Mannich Condensation |

Retrosynthetic Analysis & Strategy

The strategic disconnection of the target molecule reveals three primary building blocks. The lability of the Mannich base (N-CH₂-N) dictates that this bond must be formed in the final step under mild conditions to prevent hydrolysis.

Strategic Logic

-

Disconnection A (Mannich): The methylene bridge is installed last using formaldehyde and the secondary amine.

-

Disconnection B (Cyclization): The triazole core is generated from a thiosemicarbazide.

-

Disconnection C (Condensation): The thiosemicarbazide is assembled from a hydrazide and an isothiocyanate.

Figure 1: Retrosynthetic breakdown of the target molecule showing the convergent assembly of the triazole core followed by the Mannich coupling.

Experimental Protocol

Phase 1: Synthesis of the Triazole Core

Objective: Construct the 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione scaffold.

Step 1: Formation of 4-Methoxybenzhydrazide[1]

-

Dissolve ethyl 4-methoxybenzoate (10 mmol) in ethanol (96%, 50 mL).

-

Add hydrazine hydrate (100%, 20 mL) slowly to the solution.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl acetate:Hexane 1:1).

-

Cool to room temperature. The hydrazide will precipitate as white crystals.[2]

-

Filter, wash with cold ethanol, and dry.

Step 2: Formation of Thiosemicarbazide Intermediate

-

Dissolve 4-methoxybenzhydrazide (10 mmol) in absolute ethanol (20 mL).

-

Add 3-chlorophenyl isothiocyanate (10 mmol) dropwise with stirring.

-

Reflux the mixture for 2–4 hours.

-

Cool the solution. The product, 4-(3-chlorophenyl)-1-(4-methoxyphenyl)thiosemicarbazide , will precipitate.

-

Filter and recrystallize from ethanol to ensure high purity (Yield typically >85%).

Step 3: Cyclization to 1,2,4-Triazole-3-thione

Critical Control Point: The choice of base determines the cyclization pathway. Use NaOH to ensure formation of the triazole rather than the thiadiazole (which occurs under acidic conditions).

-

Suspend the thiosemicarbazide (from Step 2) in 2% NaOH solution (30 mL).

-

Reflux for 4 hours. The solid will dissolve, and the solution color may change (often yellowing).

-

Cool the reaction mixture and filter to remove any insoluble impurities.

-

Acidify the filtrate with 6N HCl to pH ~2.

-

The triazole core will precipitate as a white/off-white solid.

-

Filter, wash with water, and recrystallize from ethanol.

-

Target MP: 261–262 °C [1].[1]

-

Phase 2: The Mannich Reaction (Target Synthesis)

Objective: Regioselective aminomethylation at the N-2 position.

Step 4: Coupling

-

Dissolve the triazole core (1 mmol, ~0.32 g) in anhydrous ethanol (10 mL).

-

Note: Anhydrous conditions are preferred to prevent reversal of the Mannich reaction.

-

-

Add 1-(4-bromophenyl)piperazine (1 mmol, 0.24 g).

-

Add Formaldehyde solution (37% aq., 5 drops/excess) dropwise.

-

Stir the mixture at Room Temperature for 24 hours.

-

Observation: A precipitate typically forms as the reaction progresses.

-

-

Filter the solid product.[3]

-

Purification: Recrystallize from ethanol. Do not use column chromatography with acidic silica, as the Mannich base can degrade.

Mechanism of Action: The Mannich Coupling

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via an iminium ion intermediate generated in situ.

-

Iminium Formation: Formaldehyde reacts with the secondary amine (piperazine) to form a hemiaminal, which dehydrates to form the electrophilic iminium ion.

-

Nucleophilic Attack: The 1,2,4-triazole-3-thione exists in equilibrium between the thione (NH) and thiol (SH) forms. However, in the Mannich reaction, the N-2 nitrogen (endocyclic) acts as the nucleophile, attacking the iminium ion.

-

Regioselectivity: Literature confirms that for 4,5-disubstituted 1,2,4-triazole-3-thiones, aminomethylation occurs preferentially at the N-2 position rather than the sulfur (S-alkylation) or N-4 [1, 2].

Figure 2: Mechanistic pathway of the Mannich aminomethylation.

Characterization & Quality Control

The formation of the Mannich base is most easily confirmed by 1H NMR, specifically by the appearance of the methylene bridge signal and the piperazine protons.

| Spectral Feature | Expected Signal (DMSO-d₆) | Interpretation |

| N-CH₂-N Bridge | Singlet, δ 5.23 ppm | Diagnostic peak.[1] Confirms successful linking of triazole and piperazine. |

| Piperazine Ring | Multiplets/Broad singlets, δ 2.96 & 3.16 ppm | Characteristic of the piperazine ring protons. |

| Methoxy Group | Singlet, δ 3.75 ppm | Confirms presence of the 4-methoxyphenyl moiety.[1] |

| Aromatic Region | Multiplets, δ 6.92–7.67 ppm | Protons from the chlorophenyl, methoxyphenyl, and bromophenyl rings. |

| IR Spectroscopy | 2883, 2831 cm⁻¹ (C-H aliphatic) | Piperazine/Methylene C-H stretches. |

| IR Spectroscopy | 1326 cm⁻¹ (C=S) | Confirms retention of the thione group (no S-alkylation). |

Data derived from Wujec & Typek (2023) [1].[4]

Safety & Troubleshooting

Hazard Management

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. Handle in a fume hood with double gloving. Neutralize spills with dilute hypochlorite.

-

3-Chlorophenyl Isothiocyanate: Potent lachrymator and sensitizer. Avoid inhalation.

-

Formaldehyde: Carcinogen and sensitizer.

Troubleshooting Guide

-

Issue: Product is an oil or sticky gum.

-

Solution: The Mannich base may be solvated. Triturate with cold diethyl ether or hexane to induce crystallization.

-

-

Issue: Low yield in Step 4.

-

Solution: Ensure ethanol is anhydrous. Water pushes the equilibrium back toward the starting materials. Increasing the reaction time to 48h may help.

-

-

Issue: Formation of S-alkylated product.

-

Solution: This is rare with formaldehyde/amine (Mannich) conditions but common with alkyl halides. Ensure you are not using alkyl halides. Check IR; if C=S peak (approx 1320 cm⁻¹) disappears, S-alkylation occurred.

-

References

-